molecular formula C17H11FN2O4S B2361311 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate CAS No. 877636-12-9

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate

Cat. No.: B2361311
CAS No.: 877636-12-9
M. Wt: 358.34
InChI Key: RWQFREQHDZJWIC-UHFFFAOYSA-N
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Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate” is a chemical compound with the molecular formula C17H11N3O6S . It has a molecular weight of 385.35 g/mol . The compound is also known by its IUPAC name, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)N+[O-] . This indicates that the compound contains a pyrimidine ring linked to a pyran ring via a sulfanyl group, and the pyran ring is esterified with a 2-fluorobenzoate group .

Scientific Research Applications

Anticancer Activity

The structural framework related to the chemical under discussion has been explored for its potential in anticancer activity. A study by Hammam et al. (2005) demonstrated that compounds structurally related to fluorobenzo[b]pyrans, upon undergoing various chemical modifications, exhibited significant anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests a promising avenue for the development of new anticancer agents leveraging the chemical structure of interest (Hammam et al., 2005).

Inhibition of Adenosine Deaminase

The pyrazolo[3,4-d]pyrimidin-4-one ring system, related to the chemical structure , was found to be a potent template for obtaining adenosine deaminase inhibitors. La Motta et al. (2009) synthesized derivatives that showed excellent inhibitory activity, with Ki values in the nanomolar/subnanomolar range, indicating their potential to mitigate bowel inflammation in experimental colitis models. This underscores the therapeutic potential of such compounds in treating diseases associated with adenosine deaminase activity (La Motta et al., 2009).

Imaging Agents for Neurodegenerative Disorders

Fluoroethoxy and fluoropropoxy substituted compounds, structurally akin to the query compound, were synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting their potential as imaging agents in neurodegenerative disorders. These compounds showed high in vitro affinity for PBRs, with biodistribution studies in rats indicating their suitability for positron emission tomography (PET) imaging to study PBR expression in neurodegenerative diseases (Fookes et al., 2008).

Antibacterial and Antimicrobial Applications

Pyrazolo[1,5-a]pyrimidines, showing structural similarity to the compound of interest, have been investigated for their antibacterial and antimicrobial potentials. Thangarasu et al. (2019) synthesized novel pyrazoles and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These compounds exhibited promising results in inhibiting COX-2 and HRBC membrane stabilization, suggesting their applicability as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFREQHDZJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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